molecular formula C10H14N2O2 B2642854 (E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid CAS No. 1563658-48-9

(E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid

Cat. No.: B2642854
CAS No.: 1563658-48-9
M. Wt: 194.234
InChI Key: CZUOFUZPKVEQPX-SNAWJCMRSA-N
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Description

(E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid, also known as MPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been extensively studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of (E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid is not fully understood. However, several studies have suggested that the compound exerts its anti-inflammatory, anti-tumor, and anti-diabetic effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. This compound has also been shown to activate the AMPK signaling pathway, which is a key regulator of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exert several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In animal models, this compound has been shown to improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

(E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. Another advantage is that this compound has been extensively studied, and its properties and effects are well-characterized. However, one limitation is that this compound has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

For the study of (E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid include further elucidation of its mechanism of action, investigation of its potential therapeutic applications in other disease states, and optimization of its pharmacological properties.

Synthesis Methods

The synthesis of (E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid involves the reaction of 1-methyl-5-propan-2-ylpyrazole-3-carbaldehyde with malonic acid in the presence of acetic anhydride and a catalytic amount of piperidine. The reaction yields this compound in good yield and purity. The synthesis of this compound has been reported in several research articles, and the method has been optimized for large-scale production.

Scientific Research Applications

(E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. The anti-inflammatory properties of this compound have been demonstrated in several studies, where the compound has been shown to inhibit the production of pro-inflammatory cytokines. The anti-tumor properties of this compound have also been demonstrated in several studies, where the compound has been shown to inhibit the growth of cancer cells. The anti-diabetic properties of this compound have been demonstrated in animal models, where the compound has been shown to improve glucose tolerance and insulin sensitivity.

Properties

IUPAC Name

(E)-3-(1-methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)9-6-8(11-12(9)3)4-5-10(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUOFUZPKVEQPX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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